![molecular formula C19H33NO3 B12535255 1,3-Propanediol, 2-amino-2-[2-[4-(octyloxy)phenyl]ethyl]- CAS No. 705922-11-8](/img/structure/B12535255.png)
1,3-Propanediol, 2-amino-2-[2-[4-(octyloxy)phenyl]ethyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Propanediol, 2-amino-2-[2-[4-(octyloxy)phenyl]ethyl]- is an organic compound with the molecular formula C23H31N5O6. It is a derivative of 1,3-propanediol, featuring an amino group and an octyloxy-substituted phenyl group. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediol, 2-amino-2-[2-[4-(octyloxy)phenyl]ethyl]- typically involves the following steps:
Starting Materials: The synthesis begins with 1,3-propanediol and 4-(octyloxy)benzaldehyde.
Formation of Intermediate: The initial step involves the condensation of 1,3-propanediol with 4-(octyloxy)benzaldehyde to form an intermediate compound.
Amination: The intermediate is then subjected to amination using ammonia or an amine source to introduce the amino group.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In industrial settings, the production of 1,3-Propanediol, 2-amino-2-[2-[4-(octyloxy)phenyl]ethyl]- may involve large-scale reactors and optimized reaction conditions to ensure high yield and efficiency. The use of catalysts and controlled reaction environments can further enhance the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Propanediol, 2-amino-2-[2-[4-(octyloxy)phenyl]ethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The amino group can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed.
Major Products
The major products formed from these reactions include oxides, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,3-Propanediol, 2-amino-2-[2-[4-(octyloxy)phenyl]ethyl]- has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and the development of new materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including drug development and delivery systems.
Industry: It is utilized in the production of polymers, coatings, and other industrial products.
Wirkmechanismus
The mechanism of action of 1,3-Propanediol, 2-amino-2-[2-[4-(octyloxy)phenyl]ethyl]- involves its interaction with specific molecular targets and pathways. The amino group and phenyl ring play crucial roles in binding to receptors or enzymes, leading to various biological effects. The compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence its activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-1,3-Propanediol: A simpler analog without the octyloxy-substituted phenyl group.
Fingolimod Hydrochloride: A related compound with similar structural features but different biological activities.
2-Methyl-1,3-Propanediol: A methyl-substituted analog with distinct chemical properties.
Uniqueness
1,3-Propanediol, 2-amino-2-[2-[4-(octyloxy)phenyl]ethyl]- stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the octyloxy-substituted phenyl group enhances its hydrophobicity and potential interactions with lipid membranes, making it valuable in various applications.
Eigenschaften
CAS-Nummer |
705922-11-8 |
|---|---|
Molekularformel |
C19H33NO3 |
Molekulargewicht |
323.5 g/mol |
IUPAC-Name |
2-amino-2-[2-(4-octoxyphenyl)ethyl]propane-1,3-diol |
InChI |
InChI=1S/C19H33NO3/c1-2-3-4-5-6-7-14-23-18-10-8-17(9-11-18)12-13-19(20,15-21)16-22/h8-11,21-22H,2-7,12-16,20H2,1H3 |
InChI-Schlüssel |
NESWGBXFIXAUKV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOC1=CC=C(C=C1)CCC(CO)(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Pyrrole-2,5-dione, 3-[1-(3-aminopropyl)-1H-indol-3-yl]-](/img/structure/B12535180.png)
![(1R,2R)-N~1~,N~2~-Bis[(1S)-1-phenylethyl]cyclohexane-1,2-diamine](/img/structure/B12535198.png)
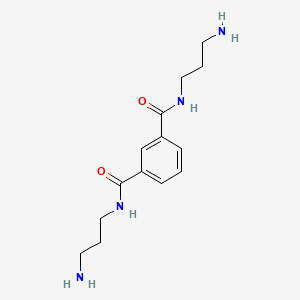
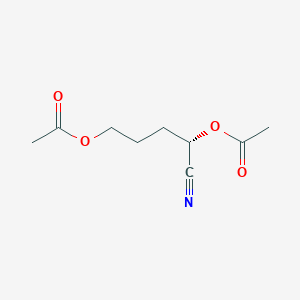
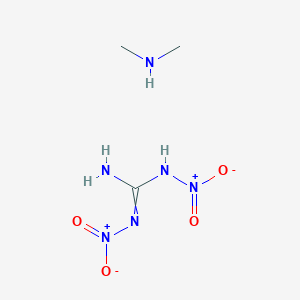
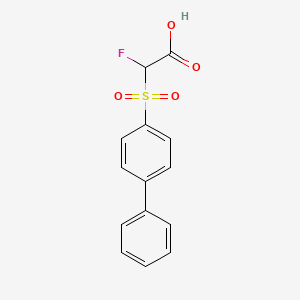
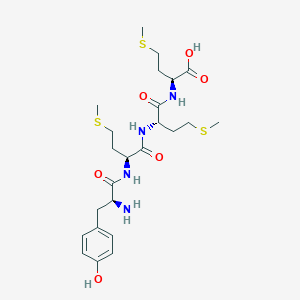
![N-[4,4-Bis(4-chlorophenyl)but-3-en-1-yl]acetamide](/img/structure/B12535231.png)
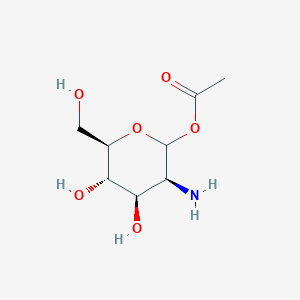
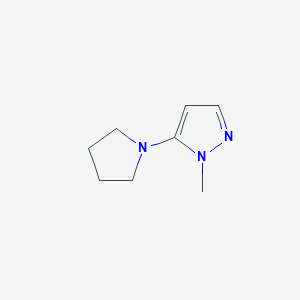
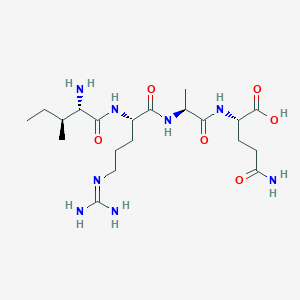
![1,3-Difluoro-2-[(4-fluorophenyl)ethynyl]-5-(prop-1-en-1-yl)benzene](/img/structure/B12535262.png)

![3-[(Furan-2-yl)methyl]-2-(pyridin-3-yl)quinazolin-4(3H)-one](/img/structure/B12535266.png)
